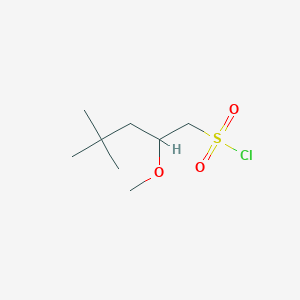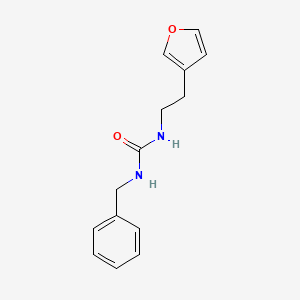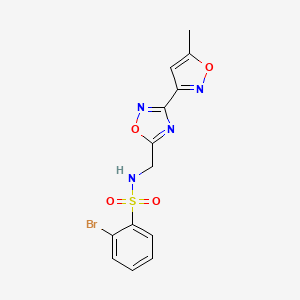
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide involves multiple steps, including condensation reactions and substitutions. For example, derivatives have been synthesized for anti-inflammatory activities, indicating the potential utility of the compound in medicinal chemistry (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of derivatives related to our compound has been elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. These analyses confirm the chemical structures and provide insights into the compound's molecular framework (Ping, 2007).
Chemical Reactions and Properties
The compound's chemical reactivity has been explored through its involvement in the synthesis of potent thrombin inhibitors. The modification of the compound's structure, particularly through the introduction of various substituents, significantly impacts its chemical properties and biological activity (Lee et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and for its application in synthesis processes. While specific data on 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide are not provided, related compounds have been analyzed to determine their crystal structures and intermolecular interactions (Boechat et al., 2011).
Chemical Properties Analysis
The compound's chemical properties, including reactivity towards various reagents, stability under different conditions, and its behavior in chemical reactions, are critical for its application in synthesis and potential pharmacological uses. Derivatives of this compound have shown significant antimicrobial activities, highlighting the importance of chemical modifications in enhancing biological activity (Parikh & Joshi, 2014).
Scientific Research Applications
Antimicrobial Activity
Studies have synthesized various derivatives of thiazole-containing compounds, including 2-(2-chloro-6-fluorophenyl)acetamides, and evaluated their antimicrobial activities. For instance, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi such as Aspergillus niger and Candida albicans (Badiger et al., 2013).
Anticancer Activity
Research into novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has demonstrated anti-inflammatory activity, suggesting potential therapeutic applications in cancer treatment due to the relationship between inflammation and cancer progression (Sunder & Maleraju, 2013).
Metabolic Stability Enhancement
Efforts to improve metabolic stability in pharmaceuticals have led to the examination of various heterocyclic analogues, including those incorporating 2-(2-chloro-6-fluorophenyl)acetamide structures. These investigations aim to reduce or eliminate metabolic deacetylation, enhancing the drug's efficacy and stability (Stec et al., 2011).
Photochemical and Thermochemical Modeling
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to 2-(2-chloro-6-fluorophenyl)acetamides, have revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest applications beyond pharmaceuticals, demonstrating the compounds' versatility in photovoltaic efficiency modeling and light harvesting efficiency (LHE) (Mary et al., 2020).
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c1-7-5-12(18-16-7)15-11(17)6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCYDEODCJRFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)

![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)